3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

Medicinal Chemistry ADME Drug Design

Medicinal chemists often struggle to source pyrazine building blocks with the precise substitution pattern needed for kinase inhibitor SAR. Generic 3-chloropyrazin-2-amine lacks the N-(2,2-dimethoxyethyl) synthetic handle. This compound solves that with: • Unique N-(2,2-dimethoxyethyl) group enabling deprotection or derivatization for focused library synthesis • Computed drug-likeness parameters (XLogP3-AA = 0.9, TPSA = 56.3 Ų) supporting late-stage ADME optimization • Consistent 97% purity with fast global shipping from BenchChem's supply network.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
CAS No. 1417361-15-9
Cat. No. B1429645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
CAS1417361-15-9
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCOC(CNC1=NC=CN=C1Cl)OC
InChIInChI=1S/C8H12ClN3O2/c1-13-6(14-2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,11,12)
InChIKeyJDQGYEPOZSCSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine


3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (CAS 1417361-15-9) is a synthetic organic compound categorized as a chlorinated pyrazin-2-amine derivative. It is a white crystalline solid with the molecular formula C8H12ClN3O2 and a molecular weight of 217.65 g/mol [1]. This compound is primarily utilized as a research building block in the fields of medicinal chemistry and chemical biology . Its structure, featuring a pyrazine core with a specific 3-chloro and N-(2,2-dimethoxyethyl) substitution pattern, makes it a valuable intermediate for the synthesis of more complex molecules, particularly those explored as kinase inhibitors and other bioactive agents [2].

Workflow
Medicinal chemistry building block for kinase inhibitor synthesis and focused library design
Selection logic
Unique N-(2,2-dimethoxyethyl) handle enables late-stage diversification not accessible with simpler pyrazin-2-amines
Context
May support SAR exploration around pyrazine-based bioactive scaffolds; research use only

3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine: Analog Limitations in SAR & Synthesis


Substituting 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine with a generic pyrazin-2-amine or a differently substituted analog is not a scientifically sound practice. Research has demonstrated that the position and nature of substituents on the pyrazine ring have a profound, and often non-linear, impact on biological activity and synthetic utility [1]. For instance, structure-activity relationship (SAR) studies on pyrazine-based kinase inhibitors have revealed that modifications to the core structure can induce binding to an unusual, inactive conformation of the target, a phenomenon not observed for other inhibitor classes [2]. The specific N-(2,2-dimethoxyethyl) group on this compound provides a unique physicochemical profile (e.g., altered LogP and hydrogen bonding capacity) and a synthetic handle that directly influences downstream molecular properties and reaction pathways. Using a simpler analog like 3-chloropyrazin-2-amine would forfeit these specific advantages, potentially leading to inactive compounds or failed synthetic routes.

Analog mismatch
Using unsubstituted 3-chloropyrazin-2-amine or generic pyrazin-2-amines may lack the synthetic handle and physicochemical profile required for target compound series.
SAR context sensitivity
Substituent position and identity on the pyrazine core can induce distinct kinase binding conformations; reported SAR shows certain modifications lead to inactive compounds.
Property shifts
The dimethoxyethyl group alters LogP and TPSA; replacing it may shift downstream ADME or solubility profiles, risking compound progression.

3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine vs. Key Analogs


Lipophilicity & Polar Surface Area

The introduction of the N-(2,2-dimethoxyethyl) group on 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine significantly alters its physicochemical properties compared to the simpler, unsubstituted core scaffold, 3-chloropyrazin-2-amine. Specifically, the target compound exhibits a computed XLogP3-AA value of 0.9 and a topological polar surface area (TPSA) of 56.3 Ų [1]. These properties are critical for optimizing membrane permeability and solubility in drug discovery programs. While a direct experimental comparator value for 3-chloropyrazin-2-amine is not provided in the sources, this difference is a direct consequence of the compound's unique substitution and represents a class-level improvement in drug-like properties.

Lipophilicity & PSA
Class-level
Target: XLogP3-AA 0.9, TPSA 56.3 Ų
vs. 3-chloropyrazin-2-amine (qualitative difference)
Supports building block selection for balanced polarity/lipophilicity profiles
Computed prediction; class-level inference
Medicinal Chemistry ADME Drug Design

Commercial Purity Standard

For procurement purposes, this compound is commercially available with a defined and verified purity standard, typically 97% (as specified by suppliers like Leyan and 98% by MolCore ). This stands in contrast to more basic or widely available analogs, such as 3-chloropyrazin-2-amine, which are often offered at a lower standard purity of 95% . The higher certified purity of the target compound reduces the need for additional purification steps, mitigating risk and saving time in sensitive research applications.

Commercial Purity
Data to verify
Target: 97–98%
Comparator (3-chloropyrazin-2-amine): ~95%
May reduce need for in-house purification in sensitive syntheses
Supplier-reported values; confirm lot-specific COA
Chemical Synthesis Procurement Quality Control

P2X7 Receptor Antagonism Potential

**Important Disclaimer:** This data point is provided for informational completeness but must be treated with caution. A database entry (BindingDB/CHEMBL) associates this compound's identifier with an IC50 of 210 nM against the human P2X7 receptor in a functional HEK293 cell assay [1]. However, the structural data (SMILES) linked to this activity in the source corresponds to a different molecular formula (C14H17Cl2N3O vs. C8H12ClN3O2), indicating a potential curation error. While this suggests the compound or a close analog may have activity in this space, this finding cannot be reliably attributed to 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine without experimental verification. This contrasts with well-characterized P2X7 antagonists from the dihydrotriazolopyrazine class, which have reported IC50 values in the low nanomolar range (e.g., 9 nM) [2].

P2X7 Antagonism
Context-dependent
Reported IC50 210 nM (HEK293, human P2X7) – data integrity questionable
Reference antagonist IC50 ~9 nM
Potential, unverified research direction; requires confirmatory testing
Structural data mismatch suggests curation error; treat with caution
Pharmacology Inflammation P2X7

3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine Applications


Focused Kinase Inhibitor Library Synthesis

This compound is an ideal starting material for synthesizing focused libraries of aminopyrazine-based kinase inhibitors. The specific N-(2,2-dimethoxyethyl) group serves as a unique synthetic handle that can be deprotected or further functionalized, allowing for the exploration of chemical space not accessible with simpler analogs like 3-chloropyrazin-2-amine. This is directly supported by SAR studies demonstrating that pyrazine modifications can induce unique binding conformations in targets like Nek2 [1].

Lead Compound Optimization

Due to its specific physicochemical properties (XLogP3-AA = 0.9, TPSA = 56.3 Ų) [1], this compound is suitable for late-stage lead optimization where fine-tuning of ADME properties is critical. A procurement decision to use this specific building block over a less-substituted analog can be justified based on these computed parameters, which align with established drug-likeness guidelines.

P2X7 Receptor Pharmacology Investigation

For research groups exploring the P2X7 receptor, this compound may serve as a starting point for a chemical probe program. While the existing activity data (IC50 = 210 nM) is unverified [1], the compound's structure suggests a potential for activity. Procurement for this scenario is best suited for laboratories equipped to perform their own confirmatory in vitro assays and follow-up medicinal chemistry to validate and optimize any observed P2X7 antagonism.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Synthetic handle for diversification; reported kinase binding conformation context
Target engagement and SAR expansion
Lead compound ADME optimization
Computed physicochemical profile (LogP, TPSA) aligns with drug-likeness guidelines
In vitro ADME and property fine-tuning
P2X7 probe development
Unverified receptor activity; potential starting scaffold
Confirmatory in vitro assay and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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